molecular formula C23H26N4O3 B12045609 1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B12045609
M. Wt: 406.5 g/mol
InChI Key: TWRQXOLTPFGNAA-PCLIKHOPSA-N
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Description

1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that combines a quinoline core with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides.

    Hydroxy and Oxo Functionalization: The hydroxy and oxo groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Formation of the Pyridinylmethylidene Moiety: The pyridinylmethylidene group is typically introduced through a condensation reaction with pyridine-4-carbaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The pyridinylmethylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its quinoline core and pyridine moiety make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the pyridine moiety can bind to various enzymes or receptors, modulating their activity. This dual interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-heptyl-4-hydroxyquinoline: This compound shares the quinoline core and heptyl group but lacks the pyridinylmethylidene moiety.

    4-hydroxy-2-quinolones: These compounds have a similar quinoline core with hydroxy and oxo functional groups but differ in their side chains and substituents.

Uniqueness

1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of a quinoline core with a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

1-heptyl-4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-2-3-4-5-8-15-27-19-10-7-6-9-18(19)21(28)20(23(27)30)22(29)26-25-16-17-11-13-24-14-12-17/h6-7,9-14,16,28H,2-5,8,15H2,1H3,(H,26,29)/b25-16+

InChI Key

TWRQXOLTPFGNAA-PCLIKHOPSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O

Origin of Product

United States

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